molecular formula C2H3N2O3- B1242929 Allophanate

Allophanate

Cat. No. B1242929
M. Wt: 103.06 g/mol
InChI Key: AVWRKZWQTYIKIY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Urea-1-carboxylate is an organic anion resulting from the deprotonation of the carboxy group of urea-1-carboxylic acid. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a urea-1-carboxylic acid.

Scientific Research Applications

Allophanate in Bacterial Metabolism Allophanate plays a significant role in bacterial metabolism, particularly in the degradation of s-triazine compounds, which are often found in herbicides. Research has shown that allophanate hydrolase, rather than urease, is the enzyme responsible for the metabolism of cyanuric acid, a triazine ring-containing compound, in bacteria. This process leads to the liberation of ammonia, with allophanate serving as an intermediate compound. The study conducted by Cheng et al. (2005) on various bacteria demonstrated that allophanate hydrolase activity is crucial for the metabolism of s-triazine, suggesting a broad application in bioremediation and understanding bacterial degradation pathways (Cheng, Shapir, Sadowsky, & Wackett, 2005).

Allophane Nanoparticles from Andisols Allophane, a natural nanoparticle related to allophanate, is found in volcanic-origin soils called andisols, particularly in regions with volcanic activity like Ecuador. Silva-Yumi et al. (2022) explored the properties and potential applications of allophane, highlighting its use in environmental remediation, as a bactericide, anti-inflammatory, flame retardant, and enzyme support. The study underscores allophane's versatility in catalysis, photocatalysis, and electrocatalysis, paving the way for its application in environmental and medical research (Silva-Yumi, Cazorla Martínez, Medina Serrano, & Chango Lescano, 2022).

Allophane and Soil Biogeochemical Processes Allophane and imogolite, substances closely related to allophanate, play a significant role in soil biogeochemical processes, especially in volcanic-ash soils. Parfitt (2009) reviewed the formation, structure, and properties of allophane and imogolite, noting their impact on soil's water storage and physical properties. These substances contribute to the accumulation of biomass in high rainfall areas, often under rainforests, and affect the turnover of soil organic matter. Allophanic soils' ability to filter heavy metals and pathogens highlights the ecological importance of allophane and related compounds in maintaining soil health and environmental quality (Parfitt, 2009).

properties

Product Name

Allophanate

Molecular Formula

C2H3N2O3-

Molecular Weight

103.06 g/mol

IUPAC Name

N-carbamoylcarbamate

InChI

InChI=1S/C2H4N2O3/c3-1(5)4-2(6)7/h(H,6,7)(H3,3,4,5)/p-1

InChI Key

AVWRKZWQTYIKIY-UHFFFAOYSA-M

Canonical SMILES

C(=O)(N)NC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allophanate
Reactant of Route 2
Allophanate
Reactant of Route 3
Allophanate
Reactant of Route 4
Reactant of Route 4
Allophanate
Reactant of Route 5
Reactant of Route 5
Allophanate
Reactant of Route 6
Reactant of Route 6
Allophanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.